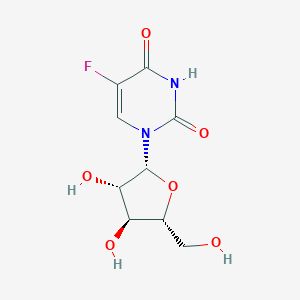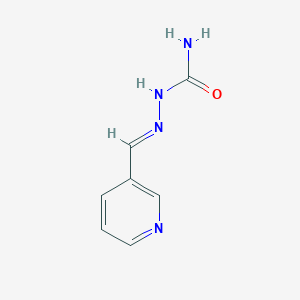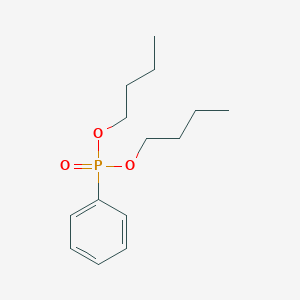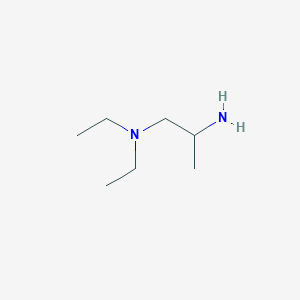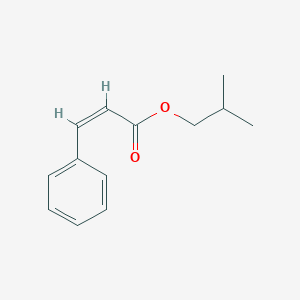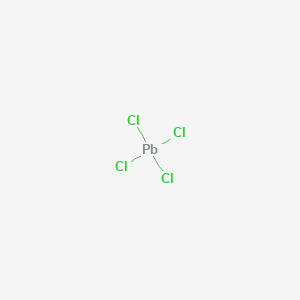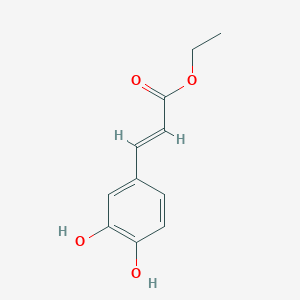
Ethyl caffeate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl caffeate can be synthesized via a chemoenzymatic method using lipase-catalyzed transesterification of mthis compound in ionic liquids, achieving a high yield (Pang et al., 2013). Additionally, biosynthetic pathways involving the expression of specific acyltransferases in Escherichia coli have been designed to produce this compound from caffeic acid, demonstrating an efficient production method (Lee et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound includes a catechol moiety and an α,β-unsaturated ester group. These structural features are crucial for its bioactivity, particularly in preventing NF-κB·DNA complex formation and exhibiting anti-inflammatory properties (Chiang et al., 2005).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including antioxidation mechanisms where it acts as a scavenger of free radicals, producing a quinone derivative as an antioxidation product. This process is followed by further reactions leading to the formation of tricyclic structures consisting of ethyl linoleate, mthis compound, and molecular oxygen, indicating its potential in food preservation and medicinal applications (Masuda et al., 2008).
Physical Properties Analysis
The purification and analysis of this compound from sources like Verdicchio wine have been performed using chromatographic techniques. These studies provide insights into its physical properties, including solubility and stability, essential for its application in pharmaceuticals and nutraceuticals (Boselli et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its role as an antioxidant and its interactions with various enzymes and biological molecules, have been extensively studied. Its effects on cellular mechanisms, such as inhibiting cell proliferation and inducing apoptosis in cancer cells, highlight its potential therapeutic applications (Lee et al., 2014).
Applications De Recherche Scientifique
Anti-Inflammatory Properties : Ethyl caffeate has been found to suppress NF-κB activation and its downstream inflammatory mediators, such as inducible nitric oxide synthase (iNOS), COX-2, and prostaglandin E2, in vitro or in mouse skin. This compound can inhibit NF-κB activation by impairing the binding of NF-κB to its cis-acting element, suggesting its potential as an anti-inflammatory agent (Chiang et al., 2005).
Anticancer Activity : this compound has demonstrated significant effects in inhibiting human ovarian cancer cell proliferation and progression. It inhibits cell migration and invasion and down-regulates cell surface signaling molecules, suggesting its utility in ovarian cancer treatment and prevention (Lee et al., 2014). Additionally, a related compound, mthis compound, shows potent cytotoxic properties against breast cancer cells, inducing apoptosis through caspase activation (Balachandran et al., 2015).
Radiosensitizing Effects : this compound has been found to enhance the radiosensitivity of nasopharyngeal carcinoma cells. This enhancement is likely due to the induction of mitochondria-mediated apoptosis, making this compound a potential adjunct in radiation therapy for nasopharyngeal carcinoma (Yuan et al., 2017).
Antiviral Properties : In a study on compounds isolated from Lonicera fulvotomentosa, this compound exhibited inhibitory effects on HIV protease, suggesting that caffeic acid derivatives like this compound may possess antiviral activities and could be developed as potential HIV protease inhibitors (Wang et al., 2019).
Antifibrotic Activity : this compound extracted from wine showed antifibrotic activity in vivo. When administered to rats, it prevented weight loss, reduced liver injury, and inhibited hepatic stellate cells activation. These results point towards its potential in chronic liver disease treatment (Boselli et al., 2009).
Mécanisme D'action
Target of Action
Ethyl caffeate primarily targets NF-kappaB and aldosterone synthase (CYP11B2) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Aldosterone synthase is a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .
Mode of Action
This compound suppresses the activation of NF-kappaB and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . It also inhibits aldosterone synthase, thereby potentially regulating blood pressure .
Biochemical Pathways
This compound is a conjugate of caffeic acid and ethanol, synthesized via the phenylpropanoid pathway in plants . The genes involved in the caffeic acid synthesis pathway, such as tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), play a crucial role in its biosynthesis .
Pharmacokinetics
It has been found that this compound can be administered intraperitoneally in rats .
Result of Action
This compound exhibits anticancer, anti-inflammatory, and antifibrotic activities . It has been shown to prevent dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ethanol is necessary for the successful synthesis of this compound in Escherichia coli . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Ethyl caffeate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . After inhalation, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, it is recommended to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, it is advised to check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, it is recommended to wash out mouth with copious amounts of water; call a physician .
Propriétés
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66648-50-8, 102-37-4 | |
| Record name | Ethyl trans-caffeate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid ethyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ethyl caffeate exhibits its effects through various mechanisms:
- Direct binding to enzymes: Research suggests this compound directly binds to the active site of enzymes like human pancreatic α-amylase [], HIV protease [], and 5-lipoxygenase (5-LOX) []. This binding inhibits their activity, leading to downstream effects like reduced carbohydrate digestion [] and suppression of pro-inflammatory leukotriene B4 production [].
- Modulation of signaling pathways: this compound can suppress the PI3K, ERK1/2, and p38 kinase activities by directly binding to these kinases []. This leads to the downstream inhibition of AP1 and NF-κB transactivation, both crucial in inflammatory responses and carcinogenesis.
- Interaction with Aryl hydrocarbon receptor (AhR): this compound inhibits AhR signaling, impacting the expression of genes like CYP1A1 []. This inhibition is linked to reduced mast cell activation and allergic responses.
A:
- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and electron ionization mass spectroscopy (EI-MS) [].
ANone:
- Stability: this compound demonstrates stability under acidic conditions (pH 2-5) []. It shows better stability in whole blood at 0°C compared to 25°C []. Additionally, it exhibits higher stability in acidified plasma than in unacidified plasma at 25°C [].
- Applications: The stability of this compound under specific conditions makes it suitable for various applications:
ANone: While this compound exhibits biological activities, the provided research focuses primarily on its role as an enzyme inhibitor rather than a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, and selectivity is limited within the provided context.
ANone: Yes, molecular docking studies have been performed to investigate the interaction of this compound with its target proteins. For instance:
- HIV protease: Molecular docking simulations with energy minimization and molecular dynamic (MD) simulation revealed that this compound binds to the active site of HIV protease, potentially explaining its inhibitory effects [].
- EGFR: Molecular docking studies showed that this compound exhibits high binding energy to EGFR, suggesting a potential mechanism for its synergistic antifungal effect with Fluconazole [].
ANone: While specific SAR studies focusing solely on this compound are not extensively detailed in the provided papers, research comparing the activities of caffeic acid and its derivatives, including this compound, offers some insights:
- Antioxidant activity: this compound generally demonstrates stronger antioxidant activity compared to caffeic acid [].
- α-amylase inhibition: this compound displays a distinct mode of inhibition on human α-amylase compared to the flavonol myricetin, causing disorder in the active site binding cleft [].
ANone: While a detailed historical timeline is not provided, the research highlights that this compound has been a subject of scientific interest, particularly regarding its potential health benefits and pharmacological activities:
- Early research: Early studies investigated this compound's antioxidant properties and its potential applications in food preservation [].
- Expanding research focus: Subsequent research has explored its diverse biological activities, including anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
ANone: Yes, research on this compound spans multiple disciplines, including:
- Chemistry: Isolation and structural characterization from natural sources [, , , , , , , , , , ], chemical synthesis [], and analysis of its stability [].
- Biology: Investigating its biological activities, such as antioxidant [, , ], anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
- Pharmacology: Exploring its pharmacokinetics [], target identification and validation [], and potential for drug development [, ].
- Food Science: Evaluating its potential use as a natural preservative [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




